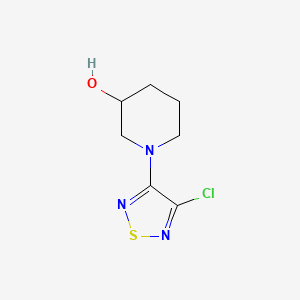

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3OS/c8-6-7(10-13-9-6)11-3-1-2-5(12)4-11/h5,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTHEBLGXGOPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NSN=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,2,5-Thiadiazole Core

The foundational step involves constructing the 1,2,5-thiadiazole ring, which is achieved through the cyclization of suitable thiourea derivatives or thiosemicarbazides. One common approach is:

- Preparation of Thiosemicarbazides : Reacting hydrazides with thiocyanates or related sulfur sources under controlled conditions.

- Cyclization to Thiadiazoles : Using oxidizing agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce ring closure, forming the 1,2,5-thiadiazole nucleus.

This method is well-documented in heterocyclic synthesis literature and patents, providing a reliable route to obtain the core heterocycle with various substituents at the 3-position.

Functionalization at the 3-Position: Formation of Piperidin-3-ol Moiety

The key challenge is attaching the piperidin-3-ol group to the thiadiazole ring. The process generally involves:

- Nucleophilic Substitution : The 3-position of the thiadiazole ring, bearing a leaving group or activated via prior substitution, reacts with a piperidin-3-ol derivative.

- Preparation of Piperidin-3-ol Derivative : This can be synthesized independently by reduction of piperidin-3-one or via hydroxylation of piperidine derivatives.

The coupling often proceeds through nucleophilic substitution reactions facilitated by bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Overall Synthetic Route

Based on the literature and patent data, a typical synthetic route can be summarized as follows:

Research Findings and Data Tables

Table 1. Representative Synthesis Conditions for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Thiourea derivative + halogenating agent | Toluene | Reflux | 70-85 | Cyclization to heterocycle |

| 2 | NCS | Acetonitrile | Room temp | 65-75 | Regioselective chlorination |

| 3 | Piperidin-3-ol derivative | DMF | 50-70°C | 60-80 | Nucleophilic substitution |

- The chlorination step is highly regioselective when using NCS, with minimal by-products.

- The coupling with piperidin-3-ol is facilitated by the presence of a base, increasing nucleophilicity.

- Purification typically involves column chromatography or recrystallization, yielding high-purity target compounds.

Notes on Optimization and Variations

- Catalysts and Additives : Use of phase-transfer catalysts can improve yields.

- Reaction Time : Extended reflux times may enhance conversion but risk side reactions.

- Substituent Effects : Electron-withdrawing groups like chlorine facilitate electrophilic substitution at the 4-position.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 3 of the piperidine ring undergoes nucleophilic substitution:

a. Alkylation

-

Reagents : Alkyl halides (e.g., methyl bromide) with bases like K2CO3 in DMF .

-

Outcome : Formation of esters or ethers, enhancing lipophilicity .

b. Amination

| Reaction | Reagent | Solvent | Temp | Product |

|---|---|---|---|---|

| Alkylation | CH3Br, K2CO3 | DMF | 80°C | Methyl ether derivative |

| Amination | Morpholine, Et3N | MeOH | 70°C | Piperidine-amine hybrid |

Oxidation and Functional Group Transformations

a. Oxidation to Ketone

-

Reagent : Hydrogen peroxide (H2O2) in acidic medium (AcOH).

-

Outcome : Conversion of piperidin-3-ol to piperidin-3-one, altering reactivity.

b. Thiadiazole Ring Modification

-

Reaction : Chlorine substitution with nucleophiles (e.g., amines or thiolates) using morpholine as a catalyst.

-

Mechanism : Electrophilic aromatic substitution facilitated by the thiadiazole ring’s electronic properties.

| Transformation | Reagent | Condition | Product |

|---|---|---|---|

| Oxidation | H2O2, AcOH | 55–60°C, 2h | Piperidin-3-one |

| Chlorine Substitution | Morpholine, NH3 | DMF, 80°C, 4h | Aminothiadiazole derivative |

Other Chemical Transformations

a. Acetylation

-

Reagent : Acetic anhydride (Ac2O) in pyridine.

-

Outcome : Formation of acetamide derivatives, enhancing stability.

b. Ring-Opening Reactions

-

Reagent : Strong acids (e.g., HCl) or nucleophiles (e.g., hydrazine) .

-

Mechanism : Cleavage of the thiadiazole ring under harsh conditions .

| Reaction | Reagent | Condition | Product |

|---|---|---|---|

| Acetylation | Ac2O, pyridine | RT, 24h | Acetamide derivative |

| Ring-Opening | HCl, hydrazine | Reflux in EtOH | Thiadiazole cleavage |

Scientific Research Applications

Basic Information

- Chemical Name : 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol

- CAS Number : 173053-54-8

- Molecular Formula : C7H10ClN3S

- Molecular Weight : 203.69 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 287.2 ± 25.0 °C (Predicted) |

| Density | 1.361 ± 0.06 g/cm³ (Predicted) |

| pKa | 1.07 ± 0.49 (Predicted) |

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties. Research indicates that compounds with thiadiazole moieties often exhibit biological activities such as antimicrobial, antifungal, and anticancer effects.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various thiadiazole derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Agricultural Chemistry

In the realm of agricultural science, this compound is being explored for its pesticidal properties. Thiadiazole derivatives are known to exhibit herbicidal and fungicidal activities.

Case Study: Fungicidal Properties

Research conducted on thiadiazole-based fungicides showed promising results in controlling fungal pathogens in crops. The study highlighted the effectiveness of these compounds in preventing crop diseases, thereby enhancing agricultural productivity.

Neuropharmacology

Recent investigations have also focused on the neuropharmacological effects of piperidine derivatives. The piperidine ring structure is associated with various neurological activities.

Case Study: Neuroprotective Effects

A preclinical study evaluated the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that compounds like this compound might offer protective benefits against neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form strong interactions with biological targets, leading to inhibition or modulation of their activity. The presence of the piperidine moiety enhances the compound’s ability to penetrate cellular membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Timolol

- Structure: Timolol contains a 4-morpholino-1,2,5-thiadiazol-3-yl group linked to a propanolamine chain, with a tert-butylamino substituent .

- Key Differences: Ring System: Timolol uses a morpholine ring (oxygen-containing), whereas the target compound employs a piperidin-3-ol (nitrogen-containing with a hydroxyl group).

- Physicochemical Properties: Property Timolol Maleate 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol (Inferred) Molecular Weight 316.4 g/mol ~246–250 g/mol (estimated) Solubility Slight in methanol/alcohol Likely higher aqueous solubility due to -OH group CAS Number 26839-75-8 Not explicitly provided in evidence

4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine

- Structure : Features a morpholine ring attached to the thiadiazole core (CAS 31906-04-4) .

- Key Differences :

- Ring Substitution : Morpholine lacks the hydroxyl group present in the piperidin-3-ol analog.

- Reactivity : The oxygen in morpholine may reduce basicity compared to the nitrogen-rich piperidine system, altering interactions with biological targets.

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine

- Structure : Piperidine analog without the 3-hydroxyl group (CAS 173053-54-8) .

- Key Differences :

- Hydrogen Bonding : Absence of the hydroxyl group reduces polarity, likely decreasing solubility and altering pharmacokinetics.

- Synthetic Utility : The hydroxyl group in the target compound could serve as a site for further derivatization (e.g., esterification, glycosylation).

Piperazine Derivatives (e.g., 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-propylpiperazine)

- Structure : Piperazine ring with two nitrogen atoms and a propyl substituent (CAS 870987-97-6) .

- Key Differences :

- Basicity : Piperazine’s dual nitrogen atoms increase basicity compared to piperidin-3-ol.

- Conformational Flexibility : Piperazine’s planar structure may reduce steric hindrance in binding interactions.

Research Findings and Implications

- Structural-Activity Relationships (SAR): The chloro-thiadiazole moiety is critical for electrophilic interactions, as seen in timolol’s receptor binding . Hydroxyl groups (e.g., in piperidin-3-ol) enhance solubility but may reduce membrane permeability compared to non-polar analogs like 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine .

Biological Activity

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant case studies and research findings.

- Molecular Formula : CHClNS

- Molecular Weight : 219.69 g/mol

- CAS Number : 1153277-62-3

Antibacterial Activity

Research indicates that compounds containing piperidine and thiadiazole moieties exhibit significant antibacterial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial strains.

A study demonstrated that derivatives of thiadiazole possess potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The presence of halogen substituents in the structure is believed to enhance the bioactivity of these compounds.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Thiadiazole Derivative A | 0.0039 | S. aureus |

| Thiadiazole Derivative B | 0.025 | E. coli |

Antifungal Activity

The antifungal properties of piperidine derivatives have also been explored. In vitro studies suggest that certain derivatives can inhibit the growth of fungal pathogens effectively. The compound's structural features contribute to its interaction with fungal cell membranes or metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro tests revealed varying degrees of cytotoxic effects on different cell lines. For instance, a related compound demonstrated IC50 values indicating significant cytotoxicity against cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive study on synthesized compounds containing the thiadiazole ring showed that modifications at the piperidine position significantly influenced antimicrobial activity. The most active compounds were further analyzed for their mechanisms of action against bacterial and fungal cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives revealed that electron-withdrawing groups like chlorine enhance antibacterial activity while maintaining low toxicity levels in mammalian cells .

- Pharmacological Investigations : Studies have highlighted the potential of piperidine derivatives in treating infections caused by resistant bacterial strains. The unique combination of piperidine and thiadiazole rings offers a promising avenue for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.